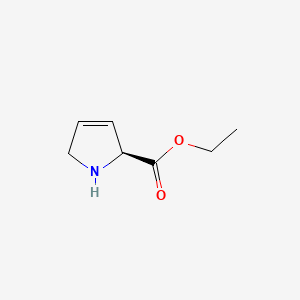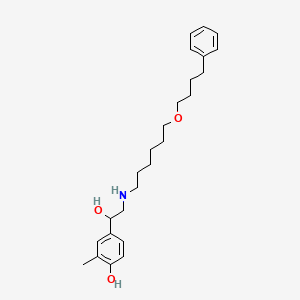
(R)-Reticuline-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-Reticuline-d3, also known as (R)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid-d3, is a synthetic compound that has been used in scientific research for a variety of applications. It is a derivative of the naturally occurring compound reticuline, which is found in a variety of plants and animals. This compound has been studied for its potential to act as an agonist of the serotonin 5-HT2A receptor, as well as its ability to inhibit the enzyme monoamine oxidase (MAO). Additionally, (R)-Reticuline-d3 has been used in lab experiments to study its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
(R)-Reticuline-d3 has been used in scientific research for a variety of applications. It has been studied for its potential to act as an agonist of the serotonin 5-HT2A receptor, as well as its ability to inhibit the enzyme monoamine oxidase (MAO). Additionally, (R)-Reticuline-d3 has been used in lab experiments to study its biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of (R)-Reticuline-d3 is not fully understood. However, it is believed to act as an agonist of the serotonin 5-HT2A receptor, which is involved in regulating mood and behavior. Additionally, (R)-Reticuline-d3 has been shown to inhibit the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of monoamine neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-Reticuline-d3 are not fully understood. However, it has been studied for its potential to act as an agonist of the serotonin 5-HT2A receptor, which is involved in regulating mood and behavior. Additionally, (R)-Reticuline-d3 has been shown to inhibit the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of monoamine neurotransmitters, such as serotonin and dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (R)-Reticuline-d3 in lab experiments include its ability to act as an agonist of the serotonin 5-HT2A receptor, as well as its ability to inhibit the enzyme monoamine oxidase (MAO). Additionally, (R)-Reticuline-d3 is relatively easy to synthesize and is available commercially. However, there are some limitations to using (R)-Reticuline-d3 in lab experiments. For example, the exact mechanism of action of (R)-Reticuline-d3 is not fully understood, and its biochemical and physiological effects are not completely known.
Direcciones Futuras
Future research on (R)-Reticuline-d3 could focus on further elucidating its mechanism of action and biochemical and physiological effects. Additionally, further research could investigate the potential therapeutic applications of (R)-Reticuline-d3, such as its potential to treat depression and anxiety. Additionally, further research could investigate the potential toxic effects of (R)-Reticuline-d3 and its potential interactions with other drugs. Finally, further research could investigate the potential applications of (R)-Reticuline-d3 in other areas, such as the development of novel therapeutic agents or diagnostic tools.
Métodos De Síntesis
(R)-Reticuline-d3 can be synthesized by a variety of methods, including the Wittig reaction, the Pictet-Spengler reaction, and the reductive amination reaction. In the Wittig reaction, (R)-Reticuline-d3 is synthesized from aldehydes, alkynes, and phosphonium salts. In the Pictet-Spengler reaction, (R)-Reticuline-d3 is synthesized from an aldehyde, an amine, and a carbonyl compound. Finally, the reductive amination reaction is used to synthesize (R)-Reticuline-d3 from an aldehyde, an amine, and a reducing agent.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-Reticuline-d3 involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "3,4-Dimethoxybenzaldehyde", "Methylamine-d3", "Sodium triacetoxyborohydride", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Condensation of 3,4-Dimethoxybenzaldehyde with methylamine-d3 in the presence of sodium hydroxide to form (R)-3,4-Dimethoxyphenyl-2-methylaminoethanol-d3.", "Step 2: Reduction of (R)-3,4-Dimethoxyphenyl-2-methylaminoethanol-d3 with sodium triacetoxyborohydride in methanol to form (R)-3,4-Dimethoxyphenyl-2-methylaminoethanol-d3 borohydride complex.", "Step 3: Hydrolysis of (R)-3,4-Dimethoxyphenyl-2-methylaminoethanol-d3 borohydride complex with hydrochloric acid to form (R)-3,4-Dimethoxyphenyl-2-methylaminoethanol-d3.", "Step 4: Cyclization of (R)-3,4-Dimethoxyphenyl-2-methylaminoethanol-d3 with sodium hydroxide to form (R)-Reticuline-d3.", "Step 5: Isolation of (R)-Reticuline-d3 from the reaction mixture using ethyl acetate and water." ] } | |
Número CAS |
1243291-26-0 |
Nombre del producto |
(R)-Reticuline-d3 |
Fórmula molecular |
C19H23NO4 |
Peso molecular |
332.414 |
Nombre IUPAC |
(1R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3/t15-/m1/s1/i1D3 |
Clave InChI |
BHLYRWXGMIUIHG-DDOHFVCQSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC |
Sinónimos |
(1R)-1,2,3,4-tetrahydro-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-7-Isoquinolinol-d3; (-)-Reticuline-d3; (R)-(-)-Reticuline-d3; L-Reticuline-d3; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone](/img/structure/B589159.png)


![2-[3-(Benzyloxy)phenyl-4-methoxy-]-1-(1-pyrrolidinyl)ethanone](/img/structure/B589164.png)






